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molecular formula C12H14O B8599361 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene

5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene

Cat. No. B8599361
M. Wt: 174.24 g/mol
InChI Key: VSOAAOBDDIKOOH-UHFFFAOYSA-N
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Patent
US09339502B2

Procedure details

To a slurry of 5-Methoxy-3,4-dihydro-2H-naphthalen-1-one (25 g, 0.14 mol) and methyltriphenylphosphonium iodide (1.13 eq) in THF (250 mL) at RT was added potassium t-butoxide (1.6 eq) at such a rate as to maintain a temperature no higher than warm to the touch. The reaction was stirred for one hour and concentrated. The reaction was then azeotroped with three volumes of hexane to remove excess t-butanol. Fresh hexane was added the solution was let to stand overnight to effect trituration. The red-brown solid was removed by filtration and the filtratewas washed twice with water and was concentrated. Purification by chromatography on ISCO (330 g SiO2 cartridge: stepwise hexane and then DCM) affords the title compound as a pale yellow oil (24 g, 99%). 1H-NMR (400 MHz, CDCl3) 7.29 (d, J=8.0 Hz, 1H), 7.15 (t, J=8.0 Hz, 1H), 6.76 (d, J=8.0 Hz, 1H), 5.49 (s, 1H), 4.98 (s, 1H), 3.85 (s, 3H), 2.77 (t, J=6.4 Hz, 2H), 2.53-2.50 (m, 2H), 1.93-1.87 (m, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=O.[I-].[CH3:15][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[CH2:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature no higher
TEMPERATURE
Type
TEMPERATURE
Details
than warm to the touch
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction was then azeotroped with three volumes of hexane
CUSTOM
Type
CUSTOM
Details
to remove excess t-butanol
ADDITION
Type
ADDITION
Details
Fresh hexane was added the solution
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The red-brown solid was removed by filtration
WASH
Type
WASH
Details
the filtratewas washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on ISCO (330 g SiO2 cartridge

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2CCCC(C2=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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